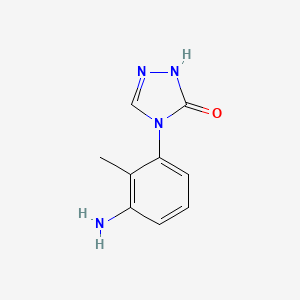
4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
概要
説明
The compound you mentioned seems to be a derivative of quinazolinone, which is a class of organic compounds with a fused two-ring system, containing a benzene ring and a quinazoline ring . Quinazolinones and their derivatives are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound you mentioned likely has a complex structure due to the presence of multiple functional groups and rings .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions . The specific reactions that “4-(3-amino-2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. These properties are determined by the compound’s molecular structure .科学的研究の応用
Synthesis and Characterization
Synthesis of Derivatives : Novel derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-ones have been synthesized, with their structures characterized by various spectroscopic methods, indicating a range of potential applications in chemical research (Alkan et al., 2007).
Acidic Properties : Investigations into the acidic properties of new potential biologically active 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been conducted, highlighting the compound's relevance in studies of acidity and molecular structure (Yüksek et al., 2004).
Antimicrobial and Antioxidant Activities
Antimicrobial Activities : Several studies have focused on synthesizing new 1,2,4-Triazole derivatives and evaluating their antimicrobial activities, underscoring the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidant Properties : Research on the synthesis of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and their evaluation for in vitro antioxidant activities reveals the compound's potential in antioxidant studies (Yüksek et al., 2015).
Other Applications
Enzyme Inhibitory Effects : Some studies have also investigated the acetylcholinesterase enzyme inhibitory effects of novel 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives, indicating potential applications in biochemistry and pharmacology (Medetalibeyoğlu et al., 2022).
Electronic and Nonlinear Optical Analysis : Investigations into the electronic and nonlinear optical properties of 3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones using experimental and DFT calculations have been conducted, showcasing the compound's utility in material science and electronic property analysis (Beytur & Avinca, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-amino-2-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-7(10)3-2-4-8(6)13-5-11-12-9(13)14/h2-5H,10H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYLURLPAXETHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C=NNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


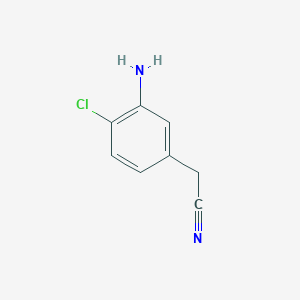
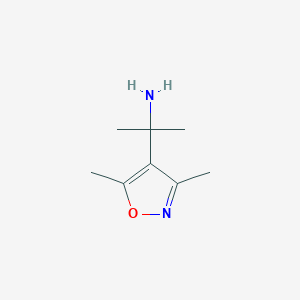
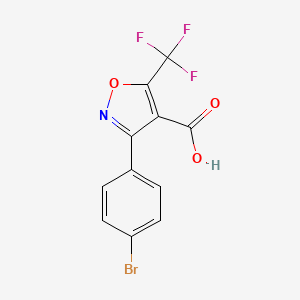

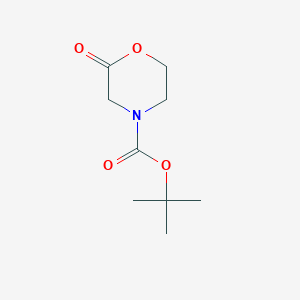

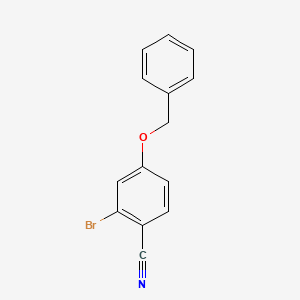
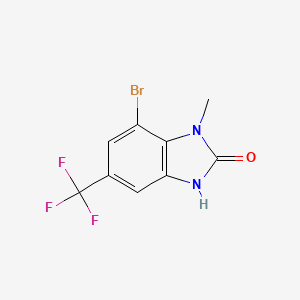
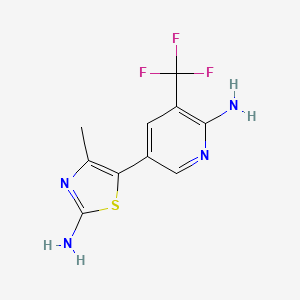

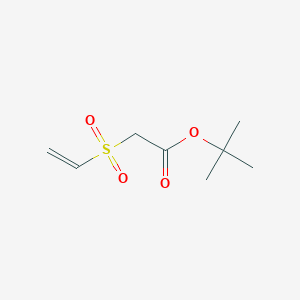
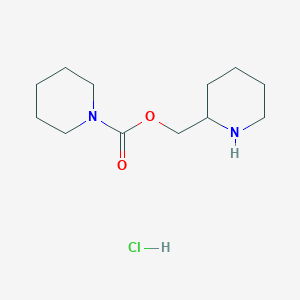
![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)

